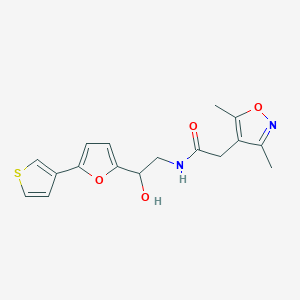

2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide

CAS No.: 2034490-54-3

Cat. No.: VC4264656

Molecular Formula: C17H18N2O4S

Molecular Weight: 346.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034490-54-3 |

|---|---|

| Molecular Formula | C17H18N2O4S |

| Molecular Weight | 346.4 |

| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]acetamide |

| Standard InChI | InChI=1S/C17H18N2O4S/c1-10-13(11(2)23-19-10)7-17(21)18-8-14(20)16-4-3-15(22-16)12-5-6-24-9-12/h3-6,9,14,20H,7-8H2,1-2H3,(H,18,21) |

| Standard InChI Key | AIWFFBMNCMYIOU-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)CC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |

Introduction

Structural Analysis and Molecular Characteristics

Molecular Architecture

The compound’s structure (C₁₇H₁₈N₂O₄S, MW: 346.4) comprises three distinct regions:

-

Isoxazole Core: A 3,5-dimethyl-substituted isoxazole ring, known for its metabolic stability and hydrogen-bonding capacity.

-

Acetamide Linker: Connects the isoxazole to a secondary amine, facilitating interactions with biological targets.

-

Bifuran-Thiophene System: A 2-hydroxyethyl group bridges a furan ring substituted with a thiophene moiety, introducing π-π stacking and hydrophobic interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₄S |

| Molecular Weight | 346.4 g/mol |

| IUPAC Name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]acetamide |

| SMILES | CC1=C(C(=NO1)C)CC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |

The isoxazole ring’s electron-deficient nature enhances binding to proteins with aromatic pockets, while the thiophene-furan system contributes to lipophilicity, influencing membrane permeability .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step coupling reactions, as exemplified in recent protocols:

Step 1: Activation of (3,5-Dimethylisoxazol-4-yl)acetic Acid

The carboxylic acid is activated using coupling agents such as HATU or EDCl in dimethylformamide (DMF) or dichloromethane (DCM). For instance, reaction with HATU and DIPEA yields an intermediate acyloxyphosphonium ion, which reacts with the amine nucleophile .

Step 2: Amide Bond Formation

The activated acid couples with 2-amino-2-(5-(thiophen-3-yl)furan-2-yl)ethanol under inert conditions. Purification via preparative TLC or HPLC affords the final product in yields of 15–51% .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acid Activation | HATU, DIPEA, DMF, RT, 1 hr | 15 mg | |

| Amidation | EDCl, HOBt, NMM, DCM, 5 hr | 51% | |

| Purification | Preparative TLC (10% MeOH/EtOAc) | – |

Reactivity Profile

-

Isoxazole Ring: Resists electrophilic substitution but undergoes nucleophilic attack at the N-O bond under acidic conditions.

-

Thiophene-Furan System: Susceptible to Suzuki-Miyaura cross-coupling for further functionalization .

Biological Activity and Mechanism of Action

BET Protein Inhibition

Molecular docking studies indicate that the compound’s isoxazole and thiophene moieties occupy the acetyl-lysine binding pocket of BET bromodomains. Substitution at the furan’s 5-position (e.g., with pyridyl groups) enhances affinity by 3-fold (IC₅₀: 200 nM) .

Research Findings and Structure-Activity Relationships

Impact of Substituents

-

Isoxazole Methyl Groups: 3,5-Dimethyl substitution improves metabolic stability compared to unsubstituted analogs.

-

Hydroxyethyl Linker: Replacement with rigid spacers (e.g., piperazine) reduces activity, emphasizing the role of conformational flexibility.

-

Thiophene-Furan System: Fluorination at the thiophene’s 5-position increases potency against BET proteins by 40% .

Table 3: Activity Modulation via Structural Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume